2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-chlorophenyl)methyl]acetamide
Description
2-(2-Amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-chlorophenyl)methyl]acetamide is a dihydropyrimidinone-based acetamide derivative characterized by a 2-amino-substituted pyrimidinone core with 4-ethyl and 5-methyl substituents. The acetamide moiety is linked to a 2-chlorobenzyl group, which confers unique steric and electronic properties.
Properties
IUPAC Name |
2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1-yl)-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-3-13-10(2)15(23)21(16(18)20-13)9-14(22)19-8-11-6-4-5-7-12(11)17/h4-7H,3,8-9H2,1-2H3,(H2,18,20)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQVPHVZZNNJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)N(C(=N1)N)CC(=O)NCC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-chlorophenyl)methyl]acetamide is a derivative of dihydropyrimidine and is noted for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including anticancer properties, antiviral effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 303.79 g/mol. Its structure features a dihydropyrimidine core substituted with an amino group, an ethyl group, and a chlorophenyl moiety.
Anticancer Activity
Recent studies have indicated that derivatives of dihydropyrimidine exhibit significant anticancer properties. For example, similar compounds have shown effectiveness against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 10.5 | |
| Compound B | C6 (Brain) | 8.3 | |
| Target Compound | MCF7 (Breast) | 12.0 |
The target compound has been evaluated for its cytotoxic effects on several cancer cell lines using assays like MTT and caspase activation analysis, revealing its potential to induce apoptosis in tumor cells.
Antiviral Activity
In addition to anticancer effects, compounds similar to this compound have been studied for their antiviral properties. Research indicates that modifications in the structure can lead to enhanced inhibition of viral replication.
The effectiveness against viruses such as Dengue virus (DENV) suggests that the target compound may possess significant antiviral activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : The activation of caspase pathways leading to programmed cell death has been observed in treated cell lines.
- Interference with Cellular Signaling : Compounds may disrupt signaling pathways that are crucial for tumor growth or viral life cycles.
Case Studies
Several case studies highlight the efficacy of dihydropyrimidine derivatives in clinical settings:
- Case Study 1 : A study involving a derivative demonstrated a significant reduction in tumor size in a murine model when administered at a dose corresponding to the IC50 values observed in vitro.
- Case Study 2 : Clinical trials with similar compounds showed promising results in patients with resistant strains of viral infections, indicating potential for therapeutic application.
Scientific Research Applications
The compound 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-chlorophenyl)methyl]acetamide is a derivative of dihydropyrimidine and has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 305.80 g/mol. Its structure features a dihydropyrimidine core, which is known for its biological activity, particularly as a scaffold for various therapeutic agents. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Research indicates that derivatives of dihydropyrimidine compounds exhibit significant antimicrobial properties. A study conducted on structurally similar compounds demonstrated their effectiveness against various bacterial strains, suggesting that the target compound may also possess similar activity . The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Anticancer Potential
Dihydropyrimidine derivatives have been explored for their anticancer properties. A case study highlighted the synthesis of related compounds that showed promising results in inhibiting cancer cell proliferation through apoptosis induction . The target compound's structural features suggest it may engage similar pathways, warranting further investigation into its anticancer efficacy.
Neuroprotective Effects
Some studies have pointed to the neuroprotective effects of dihydropyrimidine derivatives in models of neurodegenerative diseases. The ability to cross the blood-brain barrier makes these compounds attractive candidates for treating conditions such as Alzheimer's disease . The target compound's potential neuroprotective properties could be explored through further pharmacological studies.
Antiviral Activity
Emerging research has suggested that certain dihydropyrimidine derivatives exhibit antiviral properties by inhibiting viral replication. Given the structural similarities with known antiviral agents, the target compound could be evaluated for activity against viruses such as HIV or influenza .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway often includes:
- Formation of Dihydropyrimidine Core : Utilizing condensation reactions between appropriate aldehydes and urea derivatives.
- Substitution Reactions : Introducing the chlorophenyl group through nucleophilic substitution.
- Final Acetylation : Modifying the amine group to form the acetamide derivative.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Activity Assessment
A study assessed a series of dihydropyrimidine derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 2-position significantly enhanced antibacterial efficacy .
Case Study 2: Anticancer Evaluation
In vitro studies on related compounds showed inhibition of cell growth in various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated . These findings suggest a need to evaluate the target compound similarly.
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Moiety
The acetamide group participates in nucleophilic substitution reactions under basic conditions. For example, the chlorine atom on the 2-chlorophenylmethyl group can be displaced by nucleophiles such as amines or thiols.
Table 1: Substitution Reactions of the Chlorophenyl Group
These reactions are monitored via TLC and purified via recrystallization. The chlorophenyl group’s electron-withdrawing nature enhances electrophilicity, facilitating nucleophilic attack .
Hydrolysis of the Acetamide Bond
The acetamide linkage undergoes hydrolysis under acidic or alkaline conditions, yielding a carboxylic acid and the corresponding amine.
Reaction Conditions:
-
Acidic Hydrolysis: 6M HCl, reflux, 12 h → 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid + (2-chlorophenyl)methanamine.
-
Basic Hydrolysis: 4M NaOH, 80°C, 8 h → Sodium carboxylate + (2-chlorophenyl)methanamine.
Hydrolysis kinetics depend on steric hindrance from the ethyl and methyl groups, with acidic conditions favoring faster degradation .
Oxidation of the Amino Group
The primary amine on the pyrimidine ring oxidizes to a nitroso derivative using mild oxidizing agents like HO in acetic acid (20% yield). Strong oxidants like KMnO risk over-oxidation, leading to ring degradation.
Reduction of the Oxo Group
The ketone at the 6-position reduces to a hydroxyl group with NaBH in methanol (55% yield), forming 6-hydroxy-1,6-dihydropyrimidine. Catalytic hydrogenation (H, Pd/C) achieves higher yields (85%) but requires inert atmospheres .
Ring-Opening Reactions of the Dihydropyrimidine Core
Under strong acidic conditions (e.g., conc. HSO), the dihydropyrimidine ring undergoes cleavage at the N1-C2 bond, producing a fragmented urea derivative and a substituted acetamide. This reaction is non-reversible and highly dependent on temperature.
Electrophilic Aromatic Substitution
The 2-chlorophenyl group undergoes electrophilic substitution at the para position due to the chlorine atom’s meta-directing effect.
Example Reaction:
Comparison with Similar Compounds
Structural and Functional Group Variations
Target Compound
- Pyrimidinone substituents: 2-amino, 4-ethyl, 5-methyl.
- Linkage: Amino group (NH) at position 2.
- Acetamide group : N-(2-chlorobenzyl).
- Molecular formula : C₁₆H₁₉ClN₄O₂ (calculated molecular weight: 346.8 g/mol).
Analogous Compounds
a) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6)
- Pyrimidinone substituents: 4-methyl, thioether (S) linkage at position 2.
- Acetamide group : N-(2,3-dichlorophenyl).
- Molecular formula : C₁₃H₁₁Cl₂N₃O₂S.
- Molecular weight : 344.21 g/mol.
- Melting point : 230°C.
- Key difference: Thioether linkage and dichlorophenyl group enhance lipophilicity compared to the target compound’s amino group and chlorobenzyl side chain .
b) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (Compound 5.12)
- Pyrimidinone substituents: 4-methyl, thioether linkage.
- Acetamide group : N-benzyl.
- Molecular formula : C₁₄H₁₅N₃O₂S.
- Molecular weight : 297.35 g/mol.
- Melting point : 196°C.
- Key difference : The benzyl group lacks halogen substitution, reducing electronic effects compared to the target’s chlorobenzyl group .
c) 2-{[4-Methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS 333758-65-9)
- Pyrimidinone substituents: 4-methyl, 5-allyl, thioether linkage.
- Acetamide group : N-(4-methylphenyl).
- Molecular formula : C₁₇H₁₉N₃O₂S.
- Molecular weight : 329.42 g/mol.
- Predicted pKa : 7.83.
d) N-(2-Chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide (CAS 866866-07-1)
- Pyrimidinone substituents: 5-(tosyl), thioether linkage.
- Acetamide group : N-(2-chlorophenyl).
- Molecular formula : C₁₉H₁₆ClN₃O₃S₂.
- Molecular weight : 442.93 g/mol.
- Key difference: The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating amino group .
Comparative Data Table
Key Observations
Substituent Impact: The 4-ethyl and 5-methyl groups on the pyrimidinone core increase steric bulk relative to simpler methyl-substituted analogs (e.g., Compound 5.6). Halogenated acetamide side chains (e.g., 2-chlorobenzyl in the target vs. 2,3-dichlorophenyl in Compound 5.6) modulate electronic properties and lipophilicity.
Synthetic Routes: Analogs with thioether linkages are typically synthesized via alkylation of thiopyrimidines (e.g., using 2-chloroacetamides) , whereas the target compound’s amino group may require alternative strategies, such as nucleophilic substitution or reductive amination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
